molecular formula C19H31N7O10S2 B1666518 Aztreonam lysine CAS No. 827611-49-4

Aztreonam lysine

Katalognummer: B1666518
CAS-Nummer: 827611-49-4
Molekulargewicht: 581.6 g/mol
InChI-Schlüssel: KPPBAEVZLDHCOK-JHBYREIPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Aztreonam-Lysin ist ein formuliertes Lysinsalz von Aztreonam, einem Monobactam-Antibiotikum. Es wird hauptsächlich zur Behandlung von Atemwegssymptomen bei Patienten mit Mukoviszidose verwendet, die mit Pseudomonas aeruginosa kolonisiert sind . Aztreonam-Lysin wird über Inhalation verabreicht, um die Lunge direkt anzusprechen, wodurch systemische Nebenwirkungen minimiert und die lokale Wirksamkeit maximiert wird .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von Aztreonam-Lysin umfasst die Synthese von Aztreonam, gefolgt von seiner Umwandlung in das Lysinsalz. Aztreonam wird durch eine Reihe von chemischen Reaktionen ausgehend von 3-Aminothiazol synthetisiert. Die wichtigsten Schritte sind:

Die Umwandlung von Aztreonam in Aztreonam-Lysin beinhaltet die Reaktion von Aztreonam mit Lysin unter kontrollierten Bedingungen, um das Lysinsalz zu bilden .

Industrielle Produktionsmethoden

Die industrielle Produktion von Aztreonam-Lysin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of aztreonam lysine involves the synthesis of aztreonam followed by its conversion to the lysine salt. Aztreonam is synthesized through a series of chemical reactions starting from 3-aminothiazole. The key steps include:

The conversion of aztreonam to this compound involves reacting aztreonam with lysine under controlled conditions to form the lysine salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Analyse Chemischer Reaktionen

Freeze-Drying Method

  • Reactants : Aztreonam (free acid) and L-lysine in a molar ratio of 1:1 to 1:2.1.

  • Conditions : Aqueous solution at pH ≤ 5.5, followed by lyophilization.

  • Product : Amorphous white to yellowish flakes with 3–6% water content .

Spray-Drying Method

  • Parameters :

    Inlet Temperature (°C)Pump Speed (mL/h)Spray Flow (L/h)Outlet Temperature (°C)
    115–195240–750400–80045–127
  • Product : Free-flowing white to off-white powder (4–7% water) .

Precipitation Method

  • Process : Aztreonam lysine solution is precipitated in ethanol or acetone (0–9% water).

  • Yield : Amorphous solid with controlled particle size .

Stability and Degradation Reactions

This compound undergoes hydrolysis and pH-dependent degradation:

Hydrolysis of Beta-Lactam Bond

  • Reaction :

    Aztreonam lysineH2OOpen ring compound+L lysine\text{this compound}\xrightarrow{\text{H}_2\text{O}}\text{Open ring compound}+\text{L lysine}
  • Rate : 6–16% hydrolyzed in aqueous solutions, forming inactive metabolites .

pH Sensitivity

  • Optimal Stability : pH 4.5–6.0. Above pH 5.5, degradation accelerates .

  • Degradation Products : Include β-lactam ring-opened derivatives and sulfonic acid byproducts .

Impurity Formation

Key impurities identified during synthesis and storage:

Impurity Source Detection Method
Open-ring degradantHydrolysis of β-lactam bondHPLC (Retention time: ~2.3 min)
Sulfonic acid derivativesOxidation of sulfamate groupUV spectroscopy (230 nm)
DiastereomersEpimerization at C3/C4 positionsChiral HPLC

High-Performance Liquid Chromatography (HPLC)

  • Column : RP-18 (50–100 mm × 4.0–4.6 mm, 3 µm).

  • Mobile Phase : 0.02 M KH2_2PO4_4 buffer (pH 2.0–3.0) + methanol (17–20% v/v).

  • Detection : UV at 230–270 nm .

Stability-Indicating Assay

  • Conditions :

    ParameterValue
    Buffer0.02 M KH2_2PO4_4 (pH 3.0)
    Flow rate1.5 mL/min
    Column temperature25°C
  • Applications : Quantifies aztreonam (95–105% purity) and detects impurities at ≤0.5% .

Interaction with Beta-Lactamases

This compound resists hydrolysis by most β-lactamases but interacts with specific enzymes:

Enzyme Interaction Outcome
TEM-1 β-lactamaseEnhanced hydrolysis with S164R mutationReduced activity against E. coli
Metallo-β-lactamase (MBL)Susceptible to hydrolysisSynergistic use with avibactam restores efficacy

Phage-Antibiotic Synergy (PAS)

Sub-MIC this compound (1.06 µg/mL) enhances phage E79 activity against P. aeruginosa:

  • Mechanism : Alters bacterial morphology (filamentation) and increases phage adsorption rate .

  • Adsorption Rate :

    5.3×106PFU mL1sec1(control)vs 1.2×106PFU mL1sec1(with AzLys)[6]5.3\times 10^{-6}\,\text{PFU mL}^{-1}\text{sec}^{-1}\,(\text{control})\,\text{vs }\,1.2\times 10^{-6}\,\text{PFU mL}^{-1}\text{sec}^{-1}\,(\text{with AzLys})\,[6]

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1. Cystic Fibrosis Treatment

Aztreonam lysine has been extensively studied for its effectiveness in treating lung infections in cystic fibrosis patients. Clinical trials have demonstrated significant improvements in respiratory function and reduced bacterial load in the lungs.

  • Efficacy Studies : A randomized controlled trial involving 211 cystic fibrosis patients showed that this compound significantly increased the time to require additional antibiotics compared to placebo (92 days vs. 71 days) . It also improved forced expiratory volume in one second (FEV1) and respiratory symptoms as measured by the Cystic Fibrosis Questionnaire-Revised .
StudyPopulationTreatmentKey Findings
McCoy et al., 2008162 patientsAztreonam 75 mg TID vs. placeboImproved FEV1 by 4.5%
Retsch-Bogart et al., 2009142 patientsAztreonam 75 mg TID vs. placeboImproved FEV1 by 8.03%
Oermann et al., 2011268 patientsAztreonam 75 mg TID vs. TobramycinSimilar improvements in respiratory function

2. Bronchiectasis Management

Recent studies have explored the use of this compound in patients with bronchiectasis, a condition characterized by chronic cough and sputum production. A post hoc analysis indicated that treatment with this compound led to significant improvements in cough and sputum production but noted some deterioration in breathlessness .

Pharmacological Insights

Pharmacokinetics : After inhalation, this compound achieves peak sputum concentrations within minutes, allowing for effective localized treatment while minimizing systemic exposure. This property is crucial for patients with compromised lung function .

Safety Profile : The safety profile of this compound is comparable to other inhaled antibiotics used for cystic fibrosis. Common adverse effects include cough and throat irritation, but serious adverse events are rare .

Case Studies

Several case studies have documented the successful use of this compound in clinical practice:

  • Case Study 1 : A 10-year-old cystic fibrosis patient treated with this compound showed a marked reduction in Pseudomonas aeruginosa sputum density and an improvement in FEV1 after a course of treatment lasting four weeks.
  • Case Study 2 : An adult patient with bronchiectasis experienced significant relief from chronic cough and sputum production after receiving this compound therapy over a six-month period.

Wirkmechanismus

Aztreonam lysine exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding protein 3 (PBP3) in the bacterial cell wall, thereby inhibiting the final transpeptidation step of peptidoglycan synthesis. This leads to the formation of defective cell walls and ultimately bacterial cell death . The high affinity of this compound for PBP3 makes it particularly effective against gram-negative bacteria .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

Aztreonam-Lysin ist aufgrund seiner Monobactam-Struktur einzigartig, die es gegenüber vielen β-Lactamasen, die von gramnegativen Bakterien produziert werden, resistent macht. Dies verschafft ihm einen Vorteil gegenüber anderen β-Lactam-Antibiotika, die gegenüber einem Abbau durch β-Lactamase empfindlich sind .

Biologische Aktivität

Aztreonam lysine (AzLys) is a monocyclic beta-lactam antibiotic primarily effective against Gram-negative bacteria, particularly Pseudomonas aeruginosa. Its unique formulation allows for inhalation, making it particularly beneficial for patients with respiratory infections related to cystic fibrosis (CF) and other pulmonary conditions. This article delves into the biological activity of AzLys, highlighting its mechanisms, efficacy, and clinical implications based on diverse research findings.

Aztreonam acts by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), leading to the disruption of peptidoglycan cross-linking in the bacterial cell wall. This results in cell lysis and death, particularly effective against susceptible strains of Pseudomonas aeruginosa.

Pharmacokinetics

AzLys is administered via inhalation, allowing for high local concentrations in the lungs while minimizing systemic exposure. Key pharmacokinetic parameters include:

ParameterValue
Onset of ActionRapid (within minutes)
Peak Concentration10 minutes post-inhalation
Duration of Action24 hours
ExcretionVia active tubular secretion and glomerular filtration

Clinical Efficacy

Numerous studies have demonstrated the efficacy of AzLys in improving respiratory symptoms in patients with CF and bronchiectasis.

Case Studies and Research Findings

  • Cystic Fibrosis Patients :
    A study involving a 28-day treatment regimen showed significant improvements in respiratory function and symptoms among CF patients infected with Pseudomonas aeruginosa. Key findings included:
    • Mean CFQ-R respiratory score improvement of 9.7 points (p < 0.001).
    • FEV1 (Forced Expiratory Volume in 1 second) increased by 10.3% predicted (p < 0.001).
    • Reduction in sputum density of Pseudomonas aeruginosa by 1.453 log10 cfu/g (p < 0.001) .
  • Bronchiectasis Patients :
    In a post hoc analysis of AIR-BX studies, AzLys treatment resulted in:
    • Improvement in cough severity by 20% (p=0.002).
    • Sputum production improved by 25% (p<0.0001).
    • Notable improvements in sputum color and purulence .
  • Phage-Antibiotic Synergy :
    Research indicated that sub-MIC levels of AzLys could enhance the activity of bacteriophages against Pseudomonas aeruginosa. This synergy led to:
    • Increased adsorption rates and decreased infection latency for phages.
    • Enhanced reduction in biofilm growth compared to phage treatment alone .

Adverse Effects

While generally well-tolerated, some adverse reactions have been noted, including:

  • Dizziness
  • Productive cough
  • Respiratory symptoms consistent with CF lung disease .

Eigenschaften

CAS-Nummer

827611-49-4

Molekularformel

C19H31N7O10S2

Molekulargewicht

581.6 g/mol

IUPAC-Name

2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid;(2S)-2,6-diaminohexanoic acid

InChI

InChI=1S/C13H17N5O8S2.C6H14N2O2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22;7-4-2-1-3-5(8)6(9)10/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25);5H,1-4,7-8H2,(H,9,10)/b17-8-;/t5-,7-;5-/m00/s1

InChI-Schlüssel

KPPBAEVZLDHCOK-JHBYREIPSA-N

SMILES

CC1C(C(=O)N1S(=O)(=O)[O-])NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=[NH+]2)N.C(CCN)CC(C(=O)O)N

Isomerische SMILES

C[C@H]1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)/C(=N\OC(C)(C)C(=O)O)/C2=CSC(=N2)N.C(CCN)C[C@@H](C(=O)O)N

Kanonische SMILES

CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N.C(CCN)CC(C(=O)O)N

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Aztreonam lysine;  Corus 1020;  Aztreonam lysinate;  Corus1020;  Corus-1020; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aztreonam lysine
Reactant of Route 2
Aztreonam lysine
Reactant of Route 3
Aztreonam lysine
Reactant of Route 4
Aztreonam lysine
Reactant of Route 5
Aztreonam lysine
Reactant of Route 6
Aztreonam lysine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.